N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}benzamide
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Overview
Description
N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}benzamide is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole core linked to a benzamide group through a piperazine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}benzamide typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine moiety is then introduced via nucleophilic substitution reactions, followed by the attachment of the benzamide group through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}-2-(4-methoxyphenoxy)acetamide
- 6-chloro-N-({2-[(4-ethylpiperazin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyridine-3-carboxamide
Uniqueness
N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-[(4-ethylpiperazin-1-yl)methyl]-1-methylbenzimidazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-3-26-11-13-27(14-12-26)16-21-24-19-15-18(9-10-20(19)25(21)2)23-22(28)17-7-5-4-6-8-17/h4-10,15H,3,11-14,16H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJULEYJXNRKMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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